6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
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Description
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H6ClN3OS and its molecular weight is 239.68 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring , a thiazole moiety , and a carboxamide functional group . Its molecular formula is C10H8ClN3O, with a molecular weight of approximately 232.68 g/mol. The presence of chlorine and thiazole contributes to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Chlorination : Chlorine is introduced at the 6-position of the pyridine ring.
- Carboxamide Formation : The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine, such as ammonia or primary amines.
- Thiazole Incorporation : The thiazole moiety is introduced through specific coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
This compound | 0.5 | 1.0 |
Control (standard antibiotic) | 0.25 | 0.5 |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated through various assays against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The results demonstrated an IC50 value comparable to established anticancer drugs.
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 5.0 |
HepG2 | 4.8 |
These findings indicate that this compound has potential as an anticancer agent, warranting further exploration into its mechanisms of action and efficacy in vivo .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. For instance, it may act as a competitive inhibitor by mimicking natural substrates, thereby blocking essential enzymatic reactions .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Modifications to the thiazole or pyridine rings can significantly influence potency and selectivity:
- Substituents on the Thiazole Ring : Variations in substituents can enhance antimicrobial activity.
- Chlorine Positioning : The position of chlorine substitution on the pyridine ring affects both lipophilicity and biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of effectiveness against multi-drug resistant strains of bacteria.
- In Vivo Studies : Preliminary animal studies indicated promising results in reducing tumor size in xenograft models when treated with this compound.
Properties
Molecular Formula |
C9H6ClN3OS |
---|---|
Molecular Weight |
239.68 g/mol |
IUPAC Name |
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H6ClN3OS/c10-7-2-1-6(5-12-7)8(14)13-9-11-3-4-15-9/h1-5H,(H,11,13,14) |
InChI Key |
XZDLQEKOMAGVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=NC=CS2)Cl |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.